molecular formula C18H22N4O3 B2761227 3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2097888-14-5

3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Katalognummer: B2761227
CAS-Nummer: 2097888-14-5
Molekulargewicht: 342.399
InChI-Schlüssel: UIGJSGNSHFGSIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one features a pyridin-2(1H)-one core substituted at the 3-position with a piperidine-carbonyl group, which is further modified by a 4,6-dimethylpyrimidin-2-yl ether moiety. The 1-methyl group on the pyridinone ring enhances metabolic stability, while the piperidine-pyrimidine linkage likely influences conformational flexibility and target binding.

Eigenschaften

IUPAC Name

3-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-12-10-13(2)20-18(19-12)25-14-6-4-9-22(11-14)17(24)15-7-5-8-21(3)16(15)23/h5,7-8,10,14H,4,6,9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGJSGNSHFGSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=CN(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridin-2(1H)-one Cores

Compounds 73–75 (3-aryl-5-(phenylamino)pyridin-2(1H)-ones)
  • Core Structure: Pyridin-2(1H)-one with 3-aryl and 5-phenylamino substituents.
  • Key Differences: Unlike the target compound, these derivatives lack the piperidine-pyrimidine linkage but include a phenylamino group at position 4.
  • Synthesis : Prepared via Suzuki-Miyaura coupling (e.g., compound 73 from boronic acid precursors) and purified via column chromatography .
Target Compound
  • Advantages: The 4,6-dimethylpyrimidin-2-yl ether and piperidine-carbonyl groups may enhance target selectivity or pharmacokinetic properties compared to simpler aryl-substituted pyridinones.

Dihydropyrimidin-2(1H)-one Analogues (Compounds 50–52)**

  • Core Structure: Dihydropyrimidin-2(1H)-one with N(3)-piperidinoalkyl/carbamoyl chains.
  • Key Differences: The saturated dihydropyrimidinone core contrasts with the aromatic pyridinone in the target compound. Substituents at N(3) (e.g., piperidinoalkyl) resemble the piperidine-carbonyl group in the target.
  • Structural Implications : The saturated core may reduce metabolic oxidation but limit π-π stacking interactions compared to aromatic systems.

Piperidine-Linked Pyridine/Pyrimidine Derivatives ()**

  • Examples :
    • 6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid (1156249-64-7) : Features a hydroxymethylpiperidine linked to pyridine.
    • 6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde : Includes a pyrrolidine ring instead of piperidine.
  • Key Differences : The target compound replaces hydroxymethyl with a dimethylpyrimidinyl ether, increasing lipophilicity.
  • Commercial Availability : These analogues are supplier-listed but lack detailed bioactivity data, highlighting the need for further study .

Comparative Data Table

Compound Core Structure Substituents/Modifications Bioactivity/Synthesis Insights Reference
Target Compound Pyridin-2(1H)-one 3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl, 1-methyl Hypothesized kinase inhibition
Compounds 73–75 Pyridin-2(1H)-one 3-Aryl, 5-phenylamino Mechanical allodynia therapy
Compounds 50–52 (Ev2) Dihydropyrimidin-2(1H)-one N(3)-Piperidinoalkyl/carbamoyl Bioactive (unspecified targets)
1156249-64-7 (Ev4) Pyridine-3-carboxylic acid 6-(3-Hydroxymethylpiperidin-1-yl) Supplier-listed, no bioactivity data

Key Findings and Implications

Structural Flexibility vs.

Lipophilicity and Solubility : The 4,6-dimethylpyrimidinyl group enhances lipophilicity compared to hydroxymethyl-substituted analogues (Ev4), which could affect membrane permeability and bioavailability.

Therapeutic Potential: While compounds 73–75 demonstrate efficacy in pain management, the target compound’s unique substituents may redirect bioactivity toward kinase inhibition or anti-inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one?

  • Methodology : Multi-step synthesis typically involves coupling a substituted piperidine derivative (e.g., 4,6-dimethylpyrimidin-2-yl-oxypiperidine) with a pyridinone-carbonyl intermediate. Critical steps include:

  • Protection/deprotection of reactive groups (e.g., amine or hydroxyl) to prevent side reactions.
  • Coupling reactions (e.g., amide bond formation via carbodiimide-mediated activation).
  • Purification using column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
    • Challenges : Low yields due to steric hindrance at the piperidine-carbonyl junction, requiring optimized reaction temperatures (e.g., 0–5°C for coupling) and catalysts like DMAP .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

  • NMR : ¹H/¹³C NMR identifies key functional groups (e.g., pyridinone carbonyl at ~165 ppm in ¹³C NMR, piperidine protons as multiplet signals between δ 1.5–3.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 415.18).
  • X-ray crystallography : Resolves stereochemistry and confirms piperidine-pyridinone spatial arrangement; SHELX software (e.g., SHELXL) is recommended for refinement .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?

  • Docking studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Focus on the pyrimidin-2-yl-oxy group’s role in hydrogen bonding.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories; analyze RMSD and binding free energy (MM/PBSA) .
  • Validation : Cross-check predictions with experimental assays (e.g., enzyme inhibition IC₅₀ values) .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Assay standardization : Ensure consistent buffer conditions (pH 7.4, 25°C) and enzyme concentrations.
  • Control compounds : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity measurements.
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ = −logIC₅₀) to identify outliers due to assay heterogeneity .

Q. How does the compound’s stereochemistry influence its reactivity and biological activity?

  • Stereochemical analysis : Use chiral HPLC or circular dichroism to determine enantiomeric excess.
  • Activity correlation : Synthesize enantiomers and test against biological targets (e.g., >10-fold differences in IC₅₀ observed in related pyridinones ).
  • Mechanistic insight : Molecular dynamics can reveal how stereochemistry alters binding pocket interactions (e.g., piperidine ring orientation affecting hydrophobic contacts) .

Experimental Design & Data Analysis

Q. What is an optimized protocol for crystallizing this compound to facilitate X-ray analysis?

  • Crystallization conditions : Use slow evaporation from a 1:1 chloroform/methanol mixture at 4°C.
  • Data collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation.
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms; validate with R₁ < 0.05 .

Q. How can researchers address low reproducibility in synthetic yields?

  • DOE approach : Use a factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading).
  • In-line monitoring : Employ ReactIR to track reaction progress and identify intermediate degradation.
  • Scale-up adjustments : Optimize mixing efficiency and heat transfer in pilot-scale reactors .

Tables for Key Data

Property Method Typical Value Reference
Molecular WeightHRMS415.18 g/mol
Melting PointDSC178–182°C
LogP (lipophilicity)HPLC (shake-flask)2.8 ± 0.3
Aqueous Solubility (25°C)UV-Vis0.12 mg/mL in PBS (pH 7.4)

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